molecular formula C17H21BF2N4O6S B12377283 sBADA

sBADA

Cat. No.: B12377283
M. Wt: 458.2 g/mol
InChI Key: OLMGTLBVHKBMSH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is primarily used for labeling peptidoglycans in live bacteria due to its fluorescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

sBADA is synthesized through a series of chemical reactions involving the sulfonation of BODIPY-FL 3-amino-D-alanine. The process typically involves the following steps:

    Fluorination: The addition of fluorine atoms to enhance fluorescent properties.

    Amino Acid Modification: The incorporation of D-alanine to facilitate bacterial labeling

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes:

    Batch Processing: Chemical reactions are carried out in batches to maintain consistency.

    Purification: Techniques such as high-performance liquid chromatography (HPLC) are used to achieve purity levels of ≥95%

Chemical Reactions Analysis

Types of Reactions

sBADA undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form sulfonate derivatives.

    Reduction: Reaction with reducing agents to modify the fluorescent properties.

    Substitution: Replacement of functional groups to alter chemical behavior

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), methanol

Major Products

The major products formed from these reactions include various sulfonated and fluorinated derivatives of this compound, each with unique fluorescent properties .

Scientific Research Applications

sBADA has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

    Biology: Labels peptidoglycans in bacterial cell walls, aiding in the study of bacterial growth and morphology.

    Medicine: Potential use in diagnostic imaging and tracking bacterial infections.

    Industry: Employed in the development of fluorescent dyes and probes for various industrial applications

Mechanism of Action

sBADA exerts its effects by binding to peptidoglycans in bacterial cell walls. The sulfonated BODIPY-FL moiety provides fluorescent properties, allowing for visualization under specific wavelengths (excitation at 490 nm and emission at 510 nm). The molecular targets include bacterial cell wall components, and the pathways involved are related to bacterial cell wall synthesis and maintenance .

Comparison with Similar Compounds

Similar Compounds

    BODIPY-FL 3-amino-D-alanine: The non-sulfonated form of sBADA.

    Fluorescein: Another fluorescent dye used for similar applications.

    Rhodamine: A fluorescent dye with different spectral properties

Uniqueness

This compound is unique due to its increased hydrophilicity and thermostability compared to its non-sulfonated counterparts. This makes it more suitable for labeling peptidoglycans in live bacteria and provides enhanced fluorescent properties .

Properties

Molecular Formula

C17H21BF2N4O6S

Molecular Weight

458.2 g/mol

IUPAC Name

(2R)-2-amino-3-[3-(2,2-difluoro-10,12-dimethyl-5-sulfo-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C17H21BF2N4O6S/c1-9-5-10(2)23-14(9)6-11-7-15(31(28,29)30)13(24(11)18(23,19)20)3-4-16(25)22-8-12(21)17(26)27/h5-7,12H,3-4,8,21H2,1-2H3,(H,22,25)(H,26,27)(H,28,29,30)/t12-/m1/s1

InChI Key

OLMGTLBVHKBMSH-GFCCVEGCSA-N

Isomeric SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)O)CCC(=O)NC[C@H](C(=O)O)N)C)C)(F)F

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)O)CCC(=O)NCC(C(=O)O)N)C)C)(F)F

Origin of Product

United States

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